molecular formula C20H20N2O2 B4740571 5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide

Cat. No. B4740571
M. Wt: 320.4 g/mol
InChI Key: BRLVWBSYDYGVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide, commonly known as MPX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPX is a member of the isoxazole family of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of MPX is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection. MPX has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, MPX increases the levels of anandamide, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function in animal models. MPX has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPX is its potential therapeutic applications. It has been shown to have a wide range of biological activities, which make it a promising candidate for the development of new drugs. However, there are also several limitations to using MPX in lab experiments. One of the main limitations is the complexity of the synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of MPX is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MPX. One potential direction is to study its effects on other diseases, such as cancer and autoimmune diseases. Another potential direction is to develop new drugs based on the structure of MPX. Additionally, more research is needed to fully understand the mechanism of action of MPX and its effects on the endocannabinoid system. Overall, MPX is a promising compound that has the potential to be a valuable tool for scientific research and the development of new drugs.

Scientific Research Applications

MPX has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MPX has been studied in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MPX has also been shown to have potential as a treatment for neuropathic pain and chronic pain.

properties

IUPAC Name

5-methyl-3-phenyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-17(15-10-6-4-7-11-15)21-20(23)18-14(2)24-22-19(18)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLVWBSYDYGVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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